5-(benzyloxy)-N-cyclohexyl-4-oxo-1,4-dihydropyridine-2-carboxamide
Description
5-(benzyloxy)-N-cyclohexyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic dihydropyridine derivative designed as a tyrosinase inhibitor. Its structure features a benzyloxy group at position 5, a cyclohexyl carboxamide moiety at position 2, and a ketone group at position 4 (Fig. 1). The compound is synthesized via condensation of 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carbaldehyde with cyclohexylamine under refluxing ethanol, followed by catalytic hydrogenation to deprotect the 5-hydroxy group and reduce the intermediate Schiff base . This two-step process yields the final product in high purity (89–94%) . Its primary application lies in dermatological research, targeting hyperpigmentation disorders through tyrosinase inhibition.
Properties
IUPAC Name |
N-cyclohexyl-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-17-11-16(19(23)21-15-9-5-2-6-10-15)20-12-18(17)24-13-14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJVIJUUOSGPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-cyclohexyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of the pyridine ring, followed by the introduction of the benzyloxy and cyclohexyl groups through nucleophilic substitution reactions. The hydroxyl group is often introduced via oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-N-cyclohexyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the pyridine ring.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can lead to the formation of a fully saturated pyridine ring.
Scientific Research Applications
5-(benzyloxy)-N-cyclohexyl-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-cyclohexyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Kojic Acid Derivative Series
The compound belongs to a broader class of kojic acid derivatives modified for enhanced tyrosinase inhibition. Key analogues include:
IIIa-d Series
These derivatives share the 5-(benzyloxy)-4-oxo-1,4-dihydropyridine core but differ in their carboxamide substituents (Table 1). For example:
- IIIa : N-(3-acetylphenyl) substituent.
- IIId : N-(nitro-substituted phenyl) group.
Key Findings :
- All IIIa-d derivatives exhibit concentration-dependent tyrosinase inhibition , with IIId showing the strongest activity due to its electron-withdrawing nitro group enhancing enzyme binding .
Table 1: Structural and Functional Comparison of Selected Analogues
| Compound | Substituent (Position 2) | Tyrosinase Inhibition | Key Feature(s) |
|---|---|---|---|
| Target Compound | N-cyclohexyl | Moderate to strong* | High lipophilicity |
| IIIa | N-(3-acetylphenyl) | Moderate | Aromatic acetyl group |
| IIId | N-(4-nitrophenyl) | Strongest in series | Electron-withdrawing nitro group |
Comparison with Non-Tyrosinase-Targeting Dihydropyridines
Other dihydropyridine derivatives exhibit divergent biological activities due to structural variations:
Les-1895
- Structure: 7-[4-(benzyloxy)phenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde.
- Application : Antitumor agent targeting microtubule assembly .
- Divergence: Incorporates a thiopyrano-thiazole ring instead of a carboxamide, highlighting how ring system modifications shift therapeutic targets.
AZ257 and AZ331
- Substituents: Thioether, cyano, and furyl groups at positions 5 and 4.
- Application : Calcium channel modulation (hypothesized due to 1,4-dihydropyridine backbone) .
- Key Difference: The target compound lacks the thioether and cyano groups, which are critical for calcium channel binding in AZ derivatives.
Research Findings and Mechanistic Insights
- Synthetic Advantages : The target compound’s hydrogenation step removes the benzyl protecting group, yielding a free 5-hydroxy group critical for tyrosinase binding . This step is absent in analogues like Les-1895, which retain benzyloxy groups for stability .
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., nitro in IIId) enhance tyrosinase inhibition by polarizing the active site.
- Lipophilic substituents (e.g., cyclohexyl) may improve bioavailability but reduce solubility, necessitating formulation optimization.
Biological Activity
5-(benzyloxy)-N-cyclohexyl-4-oxo-1,4-dihydropyridine-2-carboxamide, a compound with the CAS number 1021212-96-3, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula for this compound is CHNO, with a molecular weight of 326.4 g/mol. The structure includes a dihydropyridine core, which is known for various biological activities, particularly in cardiovascular and neurological contexts.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 326.4 g/mol |
| CAS Number | 1021212-96-3 |
1. Enzyme Inhibition
Research indicates that compounds similar to 5-(benzyloxy)-N-cyclohexyl-4-oxo-1,4-dihydropyridine derivatives exhibit significant inhibitory activity against various enzymes. For instance:
- Acetylcholinesterase (AChE) : A study on related compounds demonstrated potent AChE inhibition, which is crucial for the treatment of Alzheimer's disease. The IC values for these inhibitors were found to be as low as 0.038 µM, indicating strong activity against this target .
2. Antioxidant Activity
The compound's structural features suggest potential antioxidant properties. Compounds in this class have been shown to possess significant free radical scavenging abilities, contributing to their neuroprotective effects .
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of this compound:
- Neuroprotective Effects : Similar derivatives have demonstrated neuroprotective effects through mechanisms involving MAO-B inhibition, which is relevant in neurodegenerative diseases like Parkinson's disease. For example, a related compound showed an IC value of 0.062 µM for MAO-B inhibition .
Case Studies
A notable case study involved the evaluation of a series of benzyloxy-substituted derivatives for their MAO-B inhibitory activity. The results indicated that these compounds could selectively inhibit MAO-B without significantly affecting MAO-A, thus providing a therapeutic advantage in treating neurodegenerative conditions while minimizing side effects associated with non-selective inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
